(2-oxopyrimidin-1(2H)-yl)acetic acid

Lipophilicity LogP ADME

Researchers synthesizing CRTH2 antagonists often encounter variable yields and physicochemical mismatch when substituting the 2-oxopyrimidin-1(2H)-yl core with generic pyrimidineacetic acids. (2-Oxopyrimidin-1(2H)-yl)acetic acid (CAS 95209-83-9) resolves this with its defined XLogP3 (-0.9), melting point (208-217 °C), and hydrogen bond profile (1 HBD / 3 HBA), ensuring reproducible reactivity in amide coupling and N-alkylation sequences. • ≥98% HPLC purity, pale yellow crystalline solid. • 35-45 °C higher thermal stability than uracil-5-ylacetic acid analogs. • Bulk stock available for immediate global dispatch.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 95209-83-9
Cat. No. B1299403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-oxopyrimidin-1(2H)-yl)acetic acid
CAS95209-83-9
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1)CC(=O)O
InChIInChI=1S/C6H6N2O3/c9-5(10)4-8-3-1-2-7-6(8)11/h1-3H,4H2,(H,9,10)
InChIKeyKBXHYBZGGLURJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Oxopyrimidin-1(2H)-yl)acetic Acid Core Profile


(2-Oxopyrimidin-1(2H)-yl)acetic acid, also known as 2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetic acid, is a heterocyclic organic compound consisting of a pyrimidin-2-one ring N-substituted with a carboxymethyl group [1]. With a molecular formula of C6H6N2O3 and a molecular weight of 154.12 g/mol, it exists as a pale yellow crystalline solid with a melting point of 208–217 °C . Its computed XLogP3 of -0.9 and topological polar surface area (TPSA) of 70.0 Ų [2] define its moderately hydrophilic character, distinguishing it from less polar pyrimidineacetic acid analogs. The compound serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry programs targeting aldose reductase, CRTH2, and other enzyme systems [3].

✓ Moderately hydrophilic profile for aqueous reaction media
✓ N1-carboxymethyl handle for amide/ester derivatization
✓ Elevated thermal stability relative to close pyrimidineacetic acid analogs

(2-Oxopyrimidin-1(2H)-yl)acetic Acid Substitution Risks


Substituting (2-oxopyrimidin-1(2H)-yl)acetic acid with a closely related pyrimidineacetic acid analog (e.g., uracil-5-ylacetic acid or 2-(pyrimidin-2-yl)acetic acid) introduces quantifiable shifts in lipophilicity, hydrogen bonding capacity, and thermal stability that can alter synthetic compatibility, biological target engagement, and formulation behavior. The 2-oxopyrimidin-1(2H)-yl core presents a distinct physicochemical signature—an XLogP3 of -0.9 versus the less polar 2-(pyrimidin-2-yl)acetic acid (LogP -0.41 to +0.10) [1]—and a melting point range (208–217 °C) that differs from uracil-5-ylacetic acid (172–173 °C) [2]. Moreover, the N1-carboxymethyl substitution pattern in this compound confers a specific hydrogen bond donor/acceptor profile (HBD=1, HBA=3) [3] that cannot be replicated by O-linked or C5-substituted analogs. Generic substitution without accounting for these measured differences risks altered reaction yields in synthetic sequences and divergent pharmacokinetic or pharmacodynamic outcomes in downstream assays. The evidence below quantifies where this specific compound diverges from its closest comparators, enabling evidence-based procurement decisions.

Lipophilicity shift ~0.5–1.0 unit LogP difference versus the non‑oxygenated pyrimidine analog may alter aqueous solubility and passive permeability in assays.
H‑bond profile mismatch Lower donor/acceptor count (1 HBD/3 HBA) relative to uracil‑5‑yl acetic acid changes self‑association and target‑binding behavior.
Target‑class divergence This scaffold maps to CRTH2 antagonist claims; pyrimidin‑5‑yl acetic acid analogs primarily engage aldose reductase, requiring distinct SAR programs.

(2-Oxopyrimidin-1(2H)-yl)acetic Acid vs. Close Analogs


XLogP3 Lipophilicity vs. 2-(Pyrimidin-2-yl)acetic Acid

(2-Oxopyrimidin-1(2H)-yl)acetic acid exhibits a computed XLogP3 of -0.9 , indicating substantially higher hydrophilicity compared to the non-oxygenated analog 2-(pyrimidin-2-yl)acetic acid, which has a reported LogP ranging from -0.41 to +0.1037 [1][2]. The ~0.5–1.0 LogP unit difference corresponds to an approximately 3- to 10-fold difference in octanol-water partitioning, favoring aqueous solubility for the target compound.

XLogP3 Lipophilicity
Head‑to‑head
ΔLogP ≈ −0.5 to −1.0
More hydrophilic than 2‑(pyrimidin‑2‑yl)acetic acid; supports aqueous solubility and retention differentiation.
Computed XLogP3 vs. vendor‑reported LogP values; octanol‑water partitioning context.
Lipophilicity LogP ADME Physicochemical Profiling

Melting Point vs. Uracil-5-ylacetic Acid

The melting point of (2-oxopyrimidin-1(2H)-yl)acetic acid is reported as 208–217 °C , significantly higher than the 172–173 °C melting point of uracil-5-ylacetic acid [1], a structurally related pyrimidineacetic acid derivative. This ~35–45 °C elevation in melting point suggests stronger intermolecular hydrogen bonding and greater crystal lattice energy.

Melting Point
Head‑to‑head
Δmp ≈ +35 to +45 °C
Higher thermal stability versus uracil‑5‑ylacetic acid; may support processing and polymorph screening.
Vendor‑reported melting ranges; stronger crystal lattice energy indicated.
Thermal Stability Solid-State Characterization Crystallinity

Hydrogen Bond Profile vs. Uracil-5-ylacetic Acid

(2-Oxopyrimidin-1(2H)-yl)acetic acid possesses 1 hydrogen bond donor (the carboxylic acid) and 3 hydrogen bond acceptors (two carbonyl oxygens plus the ring nitrogen) [1]. In contrast, uracil-5-ylacetic acid contains 2 HBDs and 4 HBAs [2] due to the additional 2,4-dioxo functionality. The reduced HBD count of the target compound translates to lower self-association and different solubility behavior.

Hydrogen Bond Profile
Cross‑study
ΔHBD = −1, ΔHBA = −1
Distinct donor/acceptor signature compared to uracil‑5‑yl analog; may influence target recognition and aggregation.
Computed PubChem descriptors; HBD 1/3 vs. 2/4 for comparator.
Hydrogen Bonding Solubility Molecular Recognition

CRTH2 Antagonist Scaffold Utility

The (2-oxopyrimidin-1(2H)-yl)acetic acid scaffold forms the core of pyrimidinylacetic acid derivatives claimed as CRTH2 (G-protein-coupled receptor) antagonists in patent EP1471057 [1]. CRTH2 is a therapeutic target for allergic diseases including asthma, allergic rhinitis, and atopic dermatitis [2]. While specific IC50 data for the unsubstituted parent compound is not reported, the patent explicitly defines the 2-oxopyrimidin-1-yl acetic acid substructure as essential for CRTH2 antagonism, differentiating it from other pyrimidineacetic acid regioisomers (e.g., pyrimidin-5-yl acetic acid derivatives used as aldose reductase inhibitors) [3].

CRTH2 Scaffold Utility
Class‑level
CRTH2 antagonist core scaffold
Patent‑defined scaffold for CRTH2 pathway research; substitution with pyrimidin‑5‑yl analogs redirects to aldose reductase context.
No IC₅₀ reported for parent compound; patent EP1471057 and comparator literature.
Medicinal Chemistry CRTH2 Inflammation Scaffold

(2-Oxopyrimidin-1(2H)-yl)acetic Acid Application Scenarios


CRTH2 Antagonist Scaffold for Inflammatory Diseases

The (2-oxopyrimidin-1(2H)-yl)acetic acid core is explicitly claimed as a critical substructure in pyrimidinylacetic acid derivatives with CRTH2 antagonist activity . Programs targeting asthma, allergic rhinitis, or atopic dermatitis should prioritize this exact scaffold over alternative pyrimidineacetic acid regioisomers, which lack documented CRTH2 activity and instead engage aldose reductase or other targets [1]. The compound's XLogP3 of -0.9 and hydrogen bonding profile (1 HBD / 3 HBA) [2] are consistent with CRTH2 antagonist pharmacophore requirements for balanced polarity.

Hydrophilic Probe for Solubility & Permeability

With an XLogP3 of -0.9 , this compound is approximately 3–10× more hydrophilic than 2-(pyrimidin-2-yl)acetic acid (LogP -0.41 to +0.10) [1]. This property makes it suitable as a hydrophilic reference standard in ADME assays, particularly for calibrating aqueous solubility predictions, chromatographic retention times, and passive permeability measurements in PAMPA or Caco-2 models. Its melting point of 208–217 °C further supports its use in thermal stability studies of crystalline drug candidates.

Building Block for N1-Substituted Pyrimidin-2-ones

The N1-carboxymethyl group provides a versatile synthetic handle for amide coupling, esterification, and further N-alkylation reactions. The compound's unique HBD/HBA profile (1 donor, 3 acceptors) influences regioselectivity in alkylation reactions compared to O-alkylation-prone analogs [1]. Procurement of this specific compound (≥98% purity by HPLC) ensures reproducible yields in multi-step syntheses of CRTH2 antagonists, protease inhibitors, and other pyrimidinone-containing pharmacophores.

Thermal Stability & Solid-State Formulation

The elevated melting point of 208–217 °C —35–45 °C higher than uracil-5-ylacetic acid [1]—indicates superior thermal robustness. This property is valuable for formulation scientists evaluating solid-state stability, sublimation propensity, and compatibility with hot-melt extrusion or spray-drying processes. The compound's distinct crystallinity may also yield unique dissolution profiles compared to lower-melting analogs, making it a candidate for polymorph screening in early-stage solid dosage form development.

Application
Selection Property
Validation Focus
CRTH2 pathway antagonist scaffold studies
2‑Oxopyrimidin‑1‑yl acetic acid scaffold identity
CRTH2 binding and functional assays; target engagement verification
ADME physicochemical profiling
Hydrophilicity context (computed XLogP3 region)
Aqueous solubility, PAMPA/Caco‑2 permeability calibration
Synthetic building block for N1‑functionalized pyrimidinones
N1‑carboxymethyl reactivity
Amide coupling and esterification yield reproducibility
Solid‑state stability and formulation research
Elevated melting point range (208–217 °C reported)
Thermal degradation profile, polymorph screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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